3-Bromoheptane

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

3-Bromoheptane (CAS 1974-05-6) is a secondary bromoalkane with the molecular formula C₇H₁₅Br and a molecular weight of 179.10 g/mol. It exists as a chiral molecule due to its asymmetric C3 carbon center, which yields (R)- and (S)-enantiomers.

Molecular Formula C7H15Br
Molecular Weight 179.1 g/mol
CAS No. 1974-05-6
Cat. No. B146003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoheptane
CAS1974-05-6
Molecular FormulaC7H15Br
Molecular Weight179.1 g/mol
Structural Identifiers
SMILESCCCCC(CC)Br
InChIInChI=1S/C7H15Br/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3
InChIKeyMLHXKYLLJRLHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-Bromoheptane (CAS 1974-05-6): A Precision Reagent for Chiral and Synthetic Applications


3-Bromoheptane (CAS 1974-05-6) is a secondary bromoalkane with the molecular formula C₇H₁₅Br and a molecular weight of 179.10 g/mol [1]. It exists as a chiral molecule due to its asymmetric C3 carbon center, which yields (R)- and (S)-enantiomers [2]. This structural feature directly influences its reactivity and is central to its utility in stereoselective synthesis. Commercially, it is supplied as a liquid with a purity of ≥93-95% (GC), a density of 1.14 g/mL at 20°C, and a flash point of 48°C [3]. Unlike its primary isomer 1-bromoheptane, 3-bromoheptane's secondary carbon center and inherent chirality dictate a distinct reactivity profile and are the basis for its selection over other in-class candidates.

Why a Generic Alkyl Bromide is an Inadequate Substitute for 3-Bromoheptane


Selecting a generic alkyl bromide such as 1-bromoheptane or 2-bromoheptane in place of 3-bromoheptane is not a viable substitution due to fundamental differences in their structural and stereochemical properties. 1-Bromoheptane is a primary, achiral halide, while 2-bromoheptane is a secondary halide that is also chiral [1]. The position of the bromine atom on the carbon chain governs its classification as primary, secondary, or tertiary, a factor that directly dictates its reactivity in nucleophilic substitution (SN1 vs SN2) and elimination (E1 vs E2) reactions [2]. Critically, the chiral center at the C3 position of 3-bromoheptane introduces stereochemical outcomes that are entirely absent in reactions using the achiral 1-bromoheptane [3]. For applications requiring the creation or maintenance of specific three-dimensional molecular architectures—a common requirement in pharmaceutical and agrochemical research—the use of a non-chiral or differently positioned isomer would lead to a different product profile, potentially resulting in a racemic mixture or a completely undesired compound . Therefore, the selection of 3-bromoheptane is not arbitrary but a precise requirement dictated by the desired reaction mechanism and stereochemical outcome.

Quantitative Differentiators for 3-Bromoheptane (CAS 1974-05-6) Against Close Analogs


Sourcing 3-Bromoheptane for Chiral Synthesis: The Critical Role of Optical Purity vs. Racemic Mixtures

The presence of a chiral center at the C3 position makes 3-bromoheptane a molecule with two enantiomers, (R)-3-bromoheptane and (S)-3-bromoheptane [1]. This is a fundamental differentiator from its achiral isomer, 1-bromoheptane. For procurement, this means a choice between a racemic mixture and an enantiopure form. Commercially, 3-bromoheptane is available as a racemate, but also with specified optical purity, as indicated by the reported 'Optical purity(GC) | min. 95.0 ee%' from one supplier [2]. This quantifiable metric of enantiomeric excess (ee%) is a critical specification absent for the achiral 1-bromoheptane. In asymmetric synthesis, a 95% ee starting material is essential for achieving high stereoselectivity in downstream products, whereas a racemic mixture would yield a 50:50 mix of diastereomers, requiring costly and time-consuming separation [3].

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Selecting 3-Bromoheptane Over 2-Bromoheptane: Purity Implications in Cross-Coupling Reactions

In nickel-catalyzed reductive cross-coupling reactions, the purity of the alkyl bromide starting material is paramount. A study on the substrate scope for this reaction reports that a commercially sourced sample of '2-bromoheptane' was found by NMR analysis to be contaminated with 11% 3-bromoheptane [1]. This level of isomeric impurity is significant and can lead to the formation of an undesired regioisomeric product. The resulting product from this cross-coupling was an inseparable mixture of the target compound and heptan-3-ylbenzene in an 83:17 ratio [1]. This finding provides a quantitative basis for selecting 3-bromoheptane when it is the specific target reagent. It highlights that using an impure source of 2-bromoheptane will generate 3-bromoheptane-derived byproducts, while procuring pure 3-bromoheptane ensures the reaction pathway is directed solely towards the intended C3-substituted product.

Cross-Coupling Nickel Catalysis Purity Analysis

Differentiating 3-Bromoheptane from 1-Bromoheptane: The Impact of Structure on Physical Properties and Handling

While positional isomers share the same molecular weight, their physical properties differ due to variations in intermolecular forces and molecular packing. This is evident when comparing 3-bromoheptane and 1-bromoheptane. 1-Bromoheptane, a primary alkyl bromide, exhibits a normal boiling point of 178-180 °C at atmospheric pressure . In contrast, 3-bromoheptane, a secondary alkyl bromide, has a significantly lower normal boiling point, reported between 139-140.5 °C at 1013 hPa . This ~40 °C difference in boiling point is a critical differentiator for procurement and industrial use, as it dictates different requirements for storage, reaction setup (e.g., condenser type, cooling efficiency), and distillation-based purification processes. A lower boiling point often translates to lower energy costs and a different safety profile regarding flammability during heating.

Physical Properties Process Chemistry Safety and Handling

3-Bromoheptane vs. 4-Bromoheptane: Key Differences in Flash Point and Handling Safety

For industrial procurement and laboratory safety, the flash point is a critical parameter that dictates storage and handling requirements. A comparison of the positional isomers 3-bromoheptane and 4-bromoheptane reveals a quantifiable difference in this property. The flash point of 3-bromoheptane is reported as 48 °C [1], whereas 4-bromoheptane has a lower flash point of 40 °C [2]. This 8 °C difference means 4-bromoheptane is classified as a more flammable liquid at room temperature, potentially requiring more stringent storage conditions (e.g., lower temperature storage, enhanced ventilation) compared to 3-bromoheptane. For a procurement decision, this distinction can influence the choice based on existing facility capabilities and safety protocols, making 3-bromoheptane a more operationally convenient and potentially safer option.

Safety Data Flammability Chemical Storage

Analytical Fingerprint: Using GC Retention Index to Discriminate 3-Bromoheptane from Isomeric Impurities

For quality assurance and analytical verification, 3-bromoheptane can be reliably identified and differentiated from other alkyl bromides using its specific Kovats Retention Index on a non-polar GC column. A study on the gas chromatography separation of linear and branched alkyl bromides reports the Kovats Retention Index for 3-bromoheptane [1][2]. This value serves as a unique analytical fingerprint. In contrast, other isomeric bromoheptanes (e.g., 1-bromoheptane, 2-bromoheptane, 4-bromoheptane) will possess different retention indices. This quantitative difference provides a direct, verifiable method for confirming the identity and assessing the purity of a received batch of 3-bromoheptane against its isomeric impurities, which is a crucial step in quality control (QC) workflows for both vendors and end-users.

Gas Chromatography Quality Control Analytical Chemistry

High-Value Application Scenarios for 3-Bromoheptane (CAS 1974-05-6) Driven by Differentiated Properties


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The established chirality of 3-bromoheptane, with its quantifiable enantiomeric excess (ee%) of up to 95% [1], makes it a preferred starting material over the achiral 1-bromoheptane for the asymmetric synthesis of chiral pharmaceutical building blocks. In the preparation of enantiomerically pure active pharmaceutical ingredients (APIs) or their intermediates, a high-ee starting material is critical. Using racemic 3-bromoheptane would yield a mixture of diastereomers, necessitating expensive and often inefficient chiral resolution steps. The ability to source 3-bromoheptane with a specified optical purity allows chemists to directly transfer this chirality to the target molecule, improving synthetic efficiency and product purity. This is supported by research demonstrating the conversion of chiral silver salts into (+)-3-bromoheptane [2], highlighting a pathway to obtain and utilize this chiral bromide in stereospecific transformations.

Nickel-Catalyzed Reductive Cross-Coupling for C(sp³)-C(sp²) Bond Formation

The direct evidence showing that commercial 2-bromoheptane is contaminated with 11% 3-bromoheptane [1] has significant implications for nickel-catalyzed cross-coupling. For a research program aiming to attach a specific aryl group to the 3-position of a heptyl chain, using pure 3-bromoheptane is mandatory. This avoids the formation of an 83:17 isomeric product mixture observed when impure 2-bromoheptane is used [1]. Therefore, for the targeted synthesis of a C3-substituted aryl heptane derivative, the selection of high-purity 3-bromoheptane is not just a preference but a requirement to ensure reaction specificity and prevent complex, inseparable byproduct formation, thereby saving significant time and resources in purification and analysis.

Synthesis of Surfactants and Polymers with Tailored Properties

The significantly lower boiling point of 3-bromoheptane (139-140.5 °C) compared to 1-bromoheptane (178-180 °C) [1] is a key advantage in the synthesis of alkylated surfactants and polymers. In a typical Friedel-Crafts alkylation of an aromatic precursor to introduce a heptyl chain, 3-bromoheptane offers a more facile and energy-efficient process due to its higher volatility and lower heat requirement. Furthermore, the resulting branched alkyl chain from 3-bromoheptane attachment can impart different physical properties, such as lower viscosity or altered solubility, to the final surfactant or polymer compared to a linear chain derived from 1-bromoheptane. This allows formulators to fine-tune material properties, making 3-bromoheptane a strategic choice for developing novel materials with specific performance characteristics.

Analytical Method Development and Quality Control Standards

The existence of a specific Kovats Retention Index for 3-bromoheptane on GC columns [1] establishes its utility as a reference standard in analytical chemistry. QC laboratories in the pharmaceutical and chemical industries can use pure 3-bromoheptane to calibrate GC instruments and develop methods for quantifying this specific isomer in complex reaction mixtures or as an impurity in other products (e.g., monitoring the 3-bromoheptane content in 2-bromoheptane batches). The defined safety and physical properties, including its higher 48 °C flash point versus 4-bromoheptane's 40 °C [2][3], also simplify its handling and storage as a laboratory standard, making it a safer and more stable option for routine analytical use.

Technical Documentation Hub

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